molecular formula C3H10ClNO2 B8058745 (R)-3-aminopropane-1,2-diol hydrochloride

(R)-3-aminopropane-1,2-diol hydrochloride

Cat. No.: B8058745
M. Wt: 127.57 g/mol
InChI Key: KQEBGRLRYABJRL-AENDTGMFSA-N
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Description

(R)-3-Aminopropane-1,2-diol hydrochloride is a chemical compound with the molecular formula C3H9NO2. It is a crystalline powder that is soluble in water and has a melting point of approximately 53°C to 57°C. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reduction of 3-nitropropane-1,2-diol using hydrogen in the presence of a catalyst such as palladium on carbon. Another method involves the amination of 1,2-propanediol using ammonia under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: (R)-3-Aminopropane-1,2-diol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles such as halides or alkylating agents.

Major Products Formed:

  • Oxidation: Produces compounds such as 3-aminopropanedioic acid.

  • Reduction: Results in the formation of 3-amino-1,2-propanediol.

  • Substitution: Leads to the formation of various substituted derivatives of the compound.

Scientific Research Applications

(R)-3-Aminopropane-1,2-diol hydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of lipid-like delivery molecules for RNA interference (RNAi) therapeutics. Additionally, it is used in the preparation of cationic α-helical polypeptides and various cationic polymers for gene delivery. Its applications extend to the development of bioactive templates and other chemical intermediates.

Mechanism of Action

(R)-3-Aminopropane-1,2-diol hydrochloride is similar to other compounds such as 3-aminopropanediol and 1,2-propanediol. its unique stereochemistry and reactivity set it apart from these compounds. The presence of the hydrochloride group enhances its solubility and reactivity, making it more suitable for certain applications.

Comparison with Similar Compounds

  • 3-aminopropanediol

  • 1,2-propanediol

  • 3-nitropropane-1,2-diol

This comprehensive overview provides a detailed understanding of (R)-3-aminopropane-1,2-diol hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-3-aminopropane-1,2-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2.ClH/c4-1-3(6)2-5;/h3,5-6H,1-2,4H2;1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEBGRLRYABJRL-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CO)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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